![molecular formula C16H15N3O2S B2441954 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 724746-46-7](/img/no-structure.png)

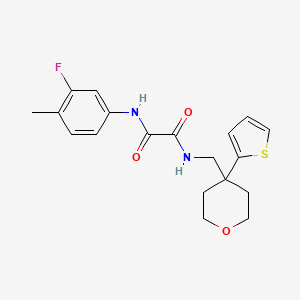

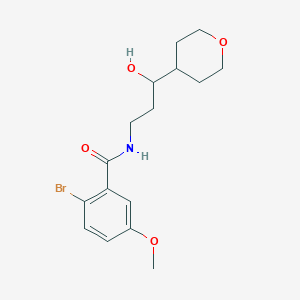

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a fused thieno-pyrimidine ring system. This compound has been synthesized using various methods and has been found to have several biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Inhibitory Activities

2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives have been synthesized and studied for their potential in inhibiting various biological targets. For instance, these compounds have been identified as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, showcasing their relevance in anti-inflammatory and anticancer research. A specific study outlined a green synthetic method for a related compound, emphasizing the importance of eco-friendly approaches in chemical synthesis (Lei et al., 2017).

Pharmacophoric Importance in Drug Design

The morpholine moiety, often present in these compounds, plays a critical role in drug design, particularly for PI3K and PIKKs inhibition, due to its ability to form key hydrogen bonding interactions. This structural feature conveys selectivity over the broader kinome, making it a valuable component in the design of selective kinase inhibitors (Hobbs et al., 2019).

Anticancer Potential

Several studies have explored the anticancer potential of these compounds, particularly in PI3K/mTOR pathway inhibition. This pathway's deregulation is associated with many cancers, making inhibitors of this pathway, like GDC-0980, significant in cancer treatment research. GDC-0980's preclinical characterization suggested it as a viable candidate for clinical development due to its potent and selective inhibition properties (Salphati et al., 2012).

Antimicrobial and Antifungal Activities

Compounds with the this compound scaffold have shown promising antimicrobial and antifungal activities. A study synthesizing novel heterocyclic compounds containing this moiety reported significant antibacterial and antifungal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Zaki et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes in the phosphatidylinositol-3-kinase (pi3k) pathway .

Mode of Action

Based on the structure of similar compounds, it is likely that it binds to the atp-binding pocket of its target enzyme .

Biochemical Pathways

Similar compounds have been known to affect the pi3k/akt signaling pathway .

Pharmacokinetics

Similar compounds have been predicted to exhibit good brain availability .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory and anti-tumor activities.

Action Environment

It is generally recommended to store similar compounds at room temperature .

Análisis Bioquímico

Biochemical Properties

It is known that this compound interacts with various enzymes and proteins within biochemical reactions .

Cellular Effects

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid with phenyl isocyanate, followed by cyclization with morpholine and subsequent oxidation to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "phenyl isocyanate", "morpholine", "acetic anhydride", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with phenyl isocyanate in the presence of acetic anhydride and sodium acetate to form 2-phenylthieno[2,3-d]pyrimidin-4-one.", "Step 2: Cyclization of 2-phenylthieno[2,3-d]pyrimidin-4-one with morpholine in the presence of acetic anhydride to form 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one.", "Step 3: Oxidation of 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with hydrogen peroxide to form the final product." ] } | |

Número CAS |

724746-46-7 |

Fórmula molecular |

C16H15N3O2S |

Peso molecular |

313.38 |

Nombre IUPAC |

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C16H15N3O2S/c20-14-13-12(11-4-2-1-3-5-11)10-22-15(13)18-16(17-14)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H,17,18,20) |

Clave InChI |

YWIAEQVEEALPQN-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)

![N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2441875.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2441877.png)

![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)

![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2441890.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)